![molecular formula C13H9BrClN3 B2366852 3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 866132-40-3](/img/structure/B2366852.png)

3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

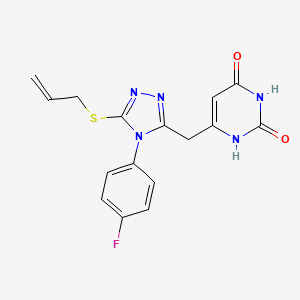

“3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine” is a complex organic compound. It belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved through various methods. One such method involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . Other methods involve the reaction of substituted thiourea with the appropriate hydrazonoyl chlorides and halogenated ketenes .Scientific Research Applications

Crystal Structure Analysis

3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine and related compounds have been studied for their crystal structures. For example, Lu Jiu-fu et al. (2015) synthesized a related compound and analyzed its crystal structure, belonging to the triclinic system, and found moderate anticancer activity (Lu Jiu-fu et al., 2015). Similarly, Frizzo et al. (2009) determined the structure of related compounds by X-ray diffractometry, discussing inter- and intramolecular interactions (Frizzo et al., 2009).

Synthetic Methodologies

Catalano et al. (2015) discovered a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate that facilitates the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold, improving upon prior methods (Catalano et al., 2015). Atta et al. (2011) synthesized novel 2,5-diphenylindolo[2,3-e] pyrazolo[1,5-c]pyrimidines, demonstrating electrophilic substitution reactions (Atta et al., 2011).

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives. Abdelriheem et al. (2017) synthesized new series of pyrazolo[1,5-a]pyrimidines with antimetabolite properties in purine biochemical reactions, noting antitrypanosomal activity (Abdelriheem et al., 2017). Deshmukh et al. (2016) synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their antimicrobial activity (Deshmukh et al., 2016).

Photophysical Properties

Castillo et al. (2018) explored 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for creating functional fluorophores, highlighting their potential as fluorescent probes for detecting biologically or environmentally relevant species (Castillo et al., 2018).

properties

IUPAC Name |

3-bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClN3/c1-8-12(14)13-16-6-10(7-18(13)17-8)9-3-2-4-11(15)5-9/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDQVGFNCRRBHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1Br)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818974 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2366774.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2366775.png)

![2-Chloro-1-[4-(methylsulfonylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B2366777.png)

![N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2366781.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide](/img/structure/B2366785.png)

![4-[2-[(2-Methyl-2-methylsulfanylpropyl)amino]propyl]azetidin-2-one](/img/structure/B2366787.png)

![9-(3-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2366792.png)